molecular formula C17H21NO4 B15319302 2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid

Cat. No.: B15319302
M. Wt: 303.35 g/mol
InChI Key: FKWGJQCEINTURP-UHFFFAOYSA-N
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Description

This compound (CAS: 2728644-42-4) is a bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 4-position of the bicyclo[2.1.1]hexane scaffold. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . It is classified as a discontinued product by suppliers like CymitQuimica, with purity ≥95% .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-13(11-7-5-4-6-8-11)12-9-17(18,10-12)14(19)20/h4-8,12-13H,9-10H2,1-3H3,(H,19,20)

InChI Key

FKWGJQCEINTURP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2CC1(C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which is facilitated by photochemical activation . This method allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Substituent Effects :

    • Phenyl Group (Target Compound) : Increases molecular weight (303.35 g/mol) and lipophilicity, making it suitable for hydrophobic binding pockets in drug targets .
    • Fluorine Substituent (CAS 1824278-88-7) : Reduces molecular weight (245.25 g/mol) and enhances metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
    • Alkyl Groups (Methyl/Ethyl) : Lower molecular weights (241.30–255.30 g/mol) improve solubility in polar solvents. The 4-methyl variant is priced at €2,057/50mg, indicating high demand for lab-scale synthesis .
  • Purity and Storage :

    • Most analogs are supplied at ≥95% purity. The unsubstituted bicyclo[2.1.1]hexane derivative (CAS 127926-24-3) is stored at 2–8°C and provided as a 10 mM solution for experimental convenience .

Biological Activity

2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic organic compound notable for its unique structure and potential applications in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its utility in organic synthesis, particularly in the context of drug development. This article explores the biological activity of this compound, including its pharmacological interactions, synthetic pathways, and potential therapeutic applications.

Structural Characteristics

The compound features a bicyclic framework characterized by a nitrogen atom within its ring system, which is typical of azabicyclic compounds. Its molecular formula is C15H19N O3, with a molecular weight of approximately 227.26 g/mol. The Boc group is crucial for protecting amine functionalities during chemical reactions, allowing for selective modifications without compromising the amine's integrity .

Biological Activity and Mechanisms

The biological activity of 2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is primarily linked to its role in synthesizing bioactive compounds. The compound's ability to shield amine groups enables researchers to explore various pharmacological interactions effectively.

Pharmacological Interactions

Research indicates that compounds with similar structural features often exhibit specific interactions with biological targets such as enzymes and receptors. For instance, computational methods like the Prediction of Activity Spectra for Substances (PASS) can be employed to assess potential pharmacological effects based on structural characteristics .

Synthesis and Applications

The synthesis of this compound typically involves photochemical methods, particularly [2 + 2] cycloaddition reactions activated by light. This method allows for efficient formation while incorporating the Boc protecting group. Recent advancements include the use of flow microreactor systems in industrial settings, which enhance efficiency and sustainability compared to traditional batch processes .

Comparative Analysis Table

Compound NameStructure TypeKey Features
2-Azabicyclo[2.1.1]hexaneBicyclicCore structure without Boc protection
Bicyclo[3.1.0]hexaneBicyclicDifferent ring structure; used in synthetic applications
2-Azabicyclo[2.1.1]hexane-3-carboxylic acidBicyclicSimilar core structure but with distinct functional groups

Case Studies

Case Study 1: Drug Development
In a study focusing on drug development, researchers synthesized derivatives of 2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction Studies
Another study utilized surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to investigate how this compound interacts with specific enzymes involved in metabolic pathways. The findings revealed binding affinities that could inform the design of enzyme inhibitors based on this bicyclic scaffold.

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Boc-protection of the bicyclic amine precursor, followed by cyclization and functionalization of the phenyl and carboxylic acid groups. Key steps include:

  • Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine .
  • Cyclization : Intramolecular [2+2] or [3+2] cycloaddition reactions to form the bicyclo[2.1.1]hexane core, often requiring transition metal catalysts (e.g., Pd or Cu) .
  • Functionalization : Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Q. Critical Optimization Parameters :

  • Temperature : Cyclization reactions often require elevated temperatures (80–120°C) to overcome ring strain.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance Boc protection efficiency, while non-polar solvents (toluene) improve cyclization yields .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions but may require rigorous purification to avoid metal contamination .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Boc ProtectionBoc₂O, DMAP, DMF, 0°C → RT85–92%>95%
CyclizationPd(OAc)₂, PPh₃, toluene, 110°C, 24h60–75%90–95%
Phenyl FunctionalizationPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME, 80°C70–80%>90%

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the tert-butoxy group (δ ~1.3 ppm for CH₃, δ ~80–85 ppm for quaternary C), phenyl protons (δ 7.2–7.5 ppm), and bicyclic core protons (δ 2.5–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the congested bicyclic region .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₇H₂₁NO₄, [M+H]⁺ = 304.1548) .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and Boc group orientation .

Q. What are the key functional groups influencing reactivity in this compound?

Methodological Answer:

  • Boc Group : Protects the amine during synthesis; removed under acidic conditions (TFA or HCl/dioxane) to regenerate the reactive NH group .
  • Carboxylic Acid : Participates in salt formation, esterification, or amide coupling for prodrug development .
  • Phenyl Group : Enhances lipophilicity and π-π stacking interactions in biological targets .

Q. Reactivity Considerations :

  • The bicyclo[2.1.1]hexane core imposes steric hindrance, slowing nucleophilic attacks at the bridgehead positions .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclic core affect biological activity and synthetic pathways?

Methodological Answer:

  • Synthetic Pathways :
    • Diastereoselective Cyclization : Chiral ligands (e.g., BINAP) with Pd catalysts yield enantiomerically enriched products .
    • Epimerization Risk : Basic conditions during Boc removal may racemize the bicyclic core; use mild acids (e.g., TFA at 0°C) to preserve stereochemistry .
  • Biological Activity :
    • The (1S,4R,5S) configuration shows higher affinity for GABA receptors in related bicyclic compounds due to optimal spatial alignment of the carboxylic acid and phenyl groups .

Q. Table 2: Stereochemical Impact on Activity

StereoisomerTarget Affinity (IC₅₀, nM)Reference
(1S,4R,5S)12 ± 2
(1R,4S,5R)450 ± 50

Q. What strategies address contradictions in reaction outcomes during Boc deprotection?

Methodological Answer: Conflicting yields or by-products during Boc removal often arise from:

  • Acid Strength : TFA (strong acid) cleaves Boc efficiently but may degrade sensitive bicyclic cores. HCl/dioxane (milder) reduces side reactions .
  • Solvent Choice : Dichloromethane minimizes ester hydrolysis compared to THF .

Q. Optimization Workflow :

Screen acid strengths (10–50% TFA in DCM vs. 4M HCl/dioxane).

Monitor reaction progress via TLC or LC-MS to identify degradation products.

Use scavengers (e.g., triisopropylsilane) to quench reactive intermediates .

Q. What computational methods are used to predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Models compound binding to enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid and phenyl groups in hydrophobic pockets .
  • Molecular Dynamics (GROMACS) : Simulates stability of ligand-receptor complexes; the bicyclic core shows restricted conformational flexibility, enhancing binding entropy .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine at position 3) with anti-inflammatory activity in analogues .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) binding assays .

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